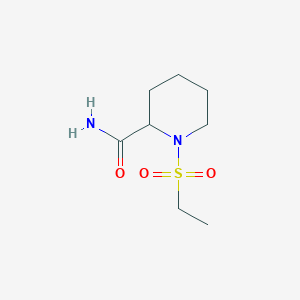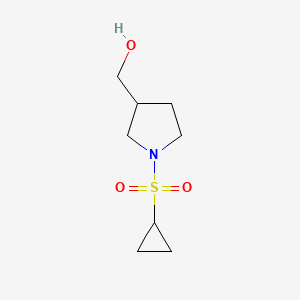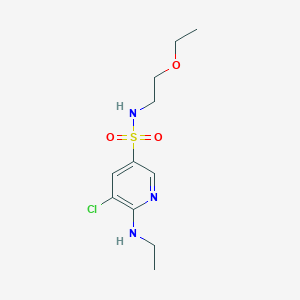
3-chloro-N-ethyl-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-ethyl-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. This compound is also known as CESPA and has a unique chemical structure that makes it a promising candidate for developing new drugs.
Wirkmechanismus
The mechanism of action of CESPA is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins that play a crucial role in the development and progression of various diseases. For example, CESPA has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
CESPA has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. It has also been shown to have an inhibitory effect on the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using CESPA in lab experiments is its unique chemical structure, which makes it a promising candidate for developing new drugs. However, the limitations of using CESPA in lab experiments include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on CESPA, including:
1. Investigating its potential as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders.
2. Developing new methods for synthesizing CESPA that are more efficient and cost-effective.
3. Studying the mechanism of action of CESPA in more detail to better understand how it works and how it can be used to develop new drugs.
4. Investigating the potential side effects of CESPA and developing strategies to mitigate them.
5. Exploring the potential of CESPA as a tool for studying the role of specific enzymes or proteins in disease development and progression.
In conclusion, CESPA is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential as a drug candidate for various diseases.
Synthesemethoden
The synthesis of CESPA involves several steps, including the reaction of 2-amino-5-chloropyridine with ethyl chloroformate, followed by the reaction of the resulting compound with 4-ethylpiperazine and sulfonyl chloride. The final product is obtained by purification and isolation of the compound.
Wissenschaftliche Forschungsanwendungen
CESPA has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is medicinal chemistry, where CESPA has been investigated for its potential as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
3-chloro-N-ethyl-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN4O2S/c1-3-15-13-12(14)9-11(10-16-13)21(19,20)18-7-5-17(4-2)6-8-18/h9-10H,3-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZIPCDEZONPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-ethyl-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-[(1-methylpyrazol-4-yl)methylamino]butan-1-ol](/img/structure/B7595028.png)
![(2S,3S)-2-[[3-(methoxymethyl)pyrrolidine-1-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7595036.png)

![3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile](/img/structure/B7595059.png)

![5-chloro-6-(ethylamino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595072.png)



![6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7595119.png)



